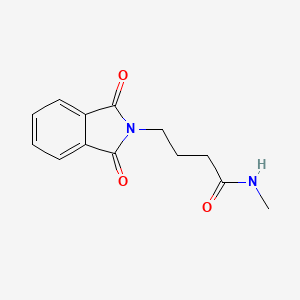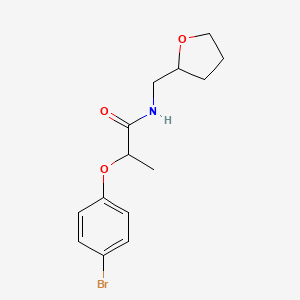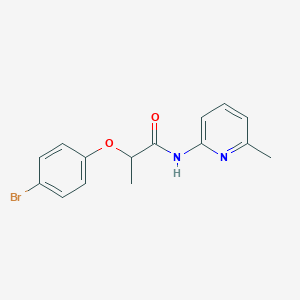![molecular formula C20H23NO6 B4111487 methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate
Vue d'ensemble
Description
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a tyrosine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate involves the inhibition of tyrosine kinase receptors, which are involved in cell signaling pathways. This compound binds to the ATP-binding site of tyrosine kinase receptors, preventing the activation of downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate in lab experiments is its high potency and specificity for tyrosine kinase receptors. This compound has been shown to be effective in inhibiting the activity of various tyrosine kinase receptors, making it a useful tool for studying cell signaling pathways. However, one of the limitations of using this compound is its relatively high cost, which can limit its widespread use in research.
Orientations Futures
There are several future directions for research on methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate. One potential direction is the development of new cancer therapies that target tyrosine kinase receptors using this compound. Another direction is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a tyrosine derivative that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has been shown to have potential applications in the study of cancer, the central nervous system, and inflammatory diseases. While there are limitations to its use in research, this compound has the potential to be a useful tool for studying cell signaling pathways and developing new therapies.
Applications De Recherche Scientifique
Methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the study of tyrosine kinase receptors, which play a crucial role in cell signaling and cancer development. This compound has been shown to inhibit the activity of tyrosine kinase receptors, which can be useful in the development of new cancer therapies. This compound has also been used in the study of the central nervous system, as it has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[3-(4-methoxyphenoxy)propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-25-16-7-9-17(10-8-16)27-12-11-19(23)21-18(20(24)26-2)13-14-3-5-15(22)6-4-14/h3-10,18,22H,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKZLHHGLZLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)


![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4111450.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)

![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)


